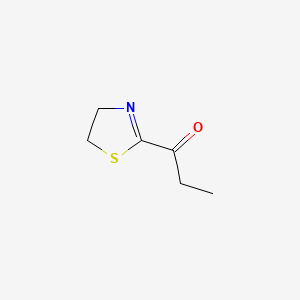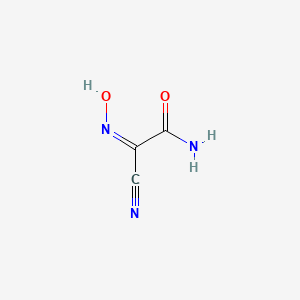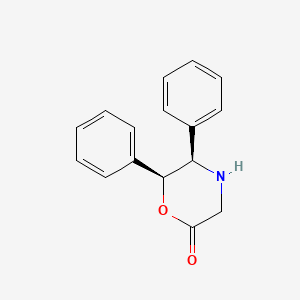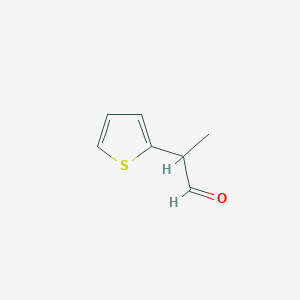
2-Propionyl-2-thiazoline
Descripción general
Descripción
2-Propionyl-2-thiazoline is a chemical compound with the molecular formula C6H9NOS and a molecular weight of 143.207 . It has a roasty, popcorn-like odor and is reportedly present in popcorn . It is used for industrial and scientific research .
Synthesis Analysis
2-Thiazolines, including 2-Propionyl-2-thiazoline, are important building blocks in organic synthesis and have seen increased use in synthesis and catalysis . They are formed in mixtures of cysteine/carbohydrates treated under roasting conditions . New synthetic methodologies for obtaining these heterocycles have been developed, including new schemes for accessing their asymmetric versions .Molecular Structure Analysis
The IUPAC Standard InChI for 2-Propionyl-2-thiazoline is InChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h2-4H2,1H3 .Chemical Reactions Analysis
2-Thiazolines are used in a variety of catalytic applications. They contain diverse donor atoms and, when combined with metals like Pd, Ir, and Cu, among others, exhibit remarkable catalytic performances .Physical And Chemical Properties Analysis
2-Propionyl-2-thiazoline has a density of 1.23g/cm3, a boiling point of 239.4ºC at 760 mmHg, and a flash point of 98.6ºC .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiazolines and their derivatives, including 2-Propionyl-2-thiazoline, hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents . They serve as critical scaffolds within numerous natural products and play a vital role in a wide array of physiological reactions .
Anti-HIV Research
Thiazoline derivatives have been found to exhibit anti-HIV activity. For example, the drug Ritonavir, which contains a thiazoline derivative, is used as an antiretroviral drug .
Neurological Research
Thiazoline derivatives have been used in neurological research. For instance, 2,4,5-trimethyl-3-thiazoline (TMT), a predator-derived compound and innate fear inducer in rodents, has been used in studies related to fear and anxiety .
Anti-Cancer Research
Thiazoline derivatives have shown potential in anti-cancer research. They have been found to exhibit anti-tumor properties . Some specific compounds have shown potential cytotoxic activity against certain cancer cells .
Antibiotic Research
Thiazoline derivatives have been used in antibiotic research. They have shown significant antibacterial activity against various bacteria and pathogens .
Anti-Inflammatory Research
Thiazoline derivatives have been found to exhibit anti-inflammatory effects. Some specific compounds have shown significant anti-inflammatory activity .
Organic Synthesis
2-Thiazolines are important building blocks in organic synthesis and are of great importance in many areas of chemistry . At the end of the last century, the use of 2-thiazolines increased in a significant way, especially in synthesis and catalysis . This review highlights the synthetic and catalytic value of 2-thiazolines .
Catalysis
Most of the new catalytic applications include a variety of 2-thiazoline ligands containing diverse donor atoms, which in combination with metals like Pd, Ir, and Cu, among others, exhibit remarkable catalytic performances .
Food Industry
For 2-acetyl-2-thiazoline and 2-propionyl-2-thiazoline, the intakes (MSDI) of 0.51 and 0.19 µg/ capita /day are below the threshold for their structural class II . This suggests that these compounds could be used in the food industry, although more research would be needed to confirm this.
Safety And Hazards
In case of accidental exposure, it is recommended to move to fresh air if inhaled, wash off with soap and plenty of water if skin contact occurs, rinse with pure water for at least 15 minutes if eye contact occurs, and rinse mouth with water if ingested . It is also advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Direcciones Futuras
2-Thiazolines, including 2-Propionyl-2-thiazoline, have seen increased use in synthesis and catalysis . Their synthetic and catalytic value has been highlighted in recent decades, and new synthetic methodologies for obtaining these heterocycles have been developed . This suggests that 2-Propionyl-2-thiazoline may continue to see increased use and development in the future.
Propiedades
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQABLFJUQNPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184038 | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to light yllow liquid; Meaty, nutty, cooked, brown roasted aroma | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in heptane; insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.230-1.245 | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Propionyl-2-thiazoline | |
CAS RN |
29926-42-9 | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29926-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029926429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PROPIONYL-2-THIAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19M98WOF3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Propionyl-2-thiazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032493 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)



![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)







